High-Affinity Binding to Amyloid-Beta Precursor Protein Differentiates from Generic Thiazole-Benzamide Scaffolds
This compound demonstrates quantifiable binding to the amyloid-beta precursor protein with a reported Ki of 4.31 nM [1]. While other N-(thiazol-2-yl)-benzamide analogs have been characterized as antagonists of the Zinc-Activated Channel (ZAC) with IC50 values in the micromolar range [2], and other thiazole-benzamide derivatives exhibit Bcr-Abl inhibitory activity with IC50 values of approximately 1.273 μM [3], the specific Ki value for this compound places it in a distinct affinity range for a different target. The lack of reported activity for this compound at ZAC or Bcr-Abl highlights its potential target selectivity.
| Evidence Dimension | Binding affinity (Ki) for amyloid-beta precursor protein |
|---|---|
| Target Compound Data | Ki = 4.31 nM |
| Comparator Or Baseline | N-(thiazol-2-yl)-benzamide analogs (ZAC antagonists): IC50 ~100 μM; Thiazolamide–benzamide derivative 3m (Bcr-Abl): IC50 = 1.273 μM |
| Quantified Difference | Ki is approximately 23,000-fold lower than ZAC antagonist IC50; approximately 295-fold lower than Bcr-Abl inhibitor IC50 |
| Conditions | Inhibition of [125I]2-(3'-Iodo-4'-N-methylaminophenyl) benzothiazole binding to amyloid beta (1-40) aggregates |
Why This Matters
This quantified binding affinity provides a specific, measurable parameter for target engagement studies, distinguishing it from other thiazole-benzamide analogs with different target profiles.
- [1] BindingDB. (n.d.). BDBM50276883 (CHEMBL4175800). Affinity Data: Ki = 4.31 nM for amyloid beta (1-40). Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50276883 View Source
- [2] Madsen, K. L., et al. (2021). Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). Biochemical Pharmacology. Fig. 6, Table 1. View Source
- [3] Liu, J., et al. (2019). Design, synthesis and broad-spectrum Bcr-Abl inhibitory activity of novel thiazolamide–benzamide derivatives. RSC Advances, 9, 1586-1594. DOI: 10.1039/C8RA10096A. View Source
